

Tasiamide B chemical structure and properties

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Compound of Interest

Compound Name: *Tasiamide B*

Cat. No.: *B15576356*

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Tasiamide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasiamide B is a linear octapeptide originally isolated from the marine cyanobacterium *Symploca* sp.[1][2] Exhibiting significant cytotoxic activity against various cancer cell lines, **Tasiamide B** has garnered interest as a potential therapeutic agent. This document provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and proposed mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its potential signaling pathways.

Chemical Structure and Properties

Tasiamide B is a complex peptide containing the unusual amino acid residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa).[1][2] Its structure was elucidated through 2D NMR experiments and later confirmed and revised by total synthesis, which led to the reassignment of the stereochemistry of the α -Me-L-Phe residue to α -Me-D-Phe.[3]

Chemical Structure

IUPAC Name: methyl (2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[(3S,4S)-4-[(2S)-5-amino-2-[(2S)-2-[(2S)-2-hydroxypropanoyl]amino]-3-methylbutanoyl]-methylamino]-5-oxopentanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate[4]

SMILES: C--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)OC">C@@HNC(=O)--INVALID-LINK--NC(=O)C--INVALID-LINK--NC(=O)--INVALID-LINK--N)N(C)C(=O)--INVALID-LINK--C)NC(=O)-INVALID-LINK--O">C@@HO[\[4\]](#)

InChI: InChI=1S/C50H74N8O12/c1-29(2)25-36(45(64)52-31(5)47(66)57(8)39(27-34-19-14-11-15-20-34)48(67)58-24-16-21-38(58)50(69)70-9)53-42(62)28-40(60)35(26-33-17-12-10-13-18-33)54-46(65)37(22-23-41(51)61)56(7)49(68)43(30(3)4)55-44(63)32(6)59/h10-15,17-20,29-32,35-40,43,59-60H,16,21-28H2,1-9H3,(H2,51,61)(H,52,64)(H,53,62)(H,54,65)(H,55,63)/t31-,32-,35-,36-,37-,38-,39-,40-,43-/m0/s1[\[4\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C50H74N8O12	[1] [4] [5] [6]
Molecular Weight	979.18 g/mol	
Monoisotopic Mass	978.5426 Da	[4]
XlogP (predicted)	2.4	[4]
High-Resolution Mass Spectrometry	[M+Na] ⁺ m/z 1001.5347 (calcd. for C50H74N8O12Na, 1001.5318)	[1]

Biological Activity and Proposed Mechanisms of Action

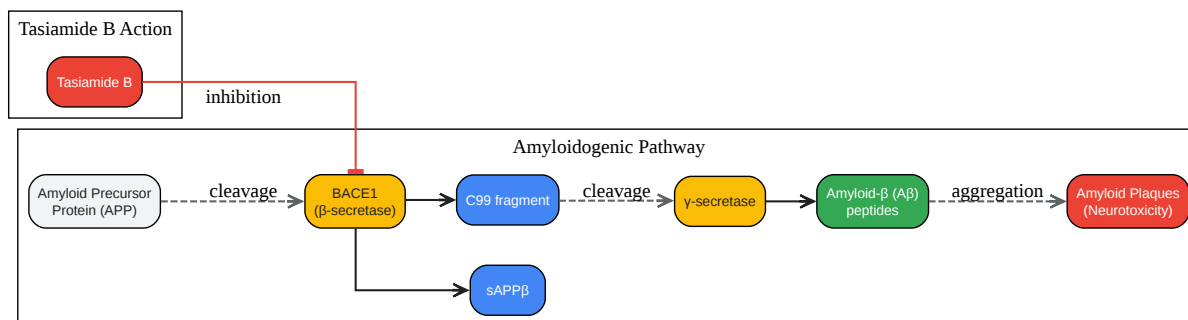
Tasiamide B has demonstrated potent cytotoxic effects against human cancer cell lines. Furthermore, research has suggested its potential as an inhibitor of Beta-secretase 1 (BACE1) and Heat shock protein 90 (HSP90), indicating its therapeutic potential beyond oncology.

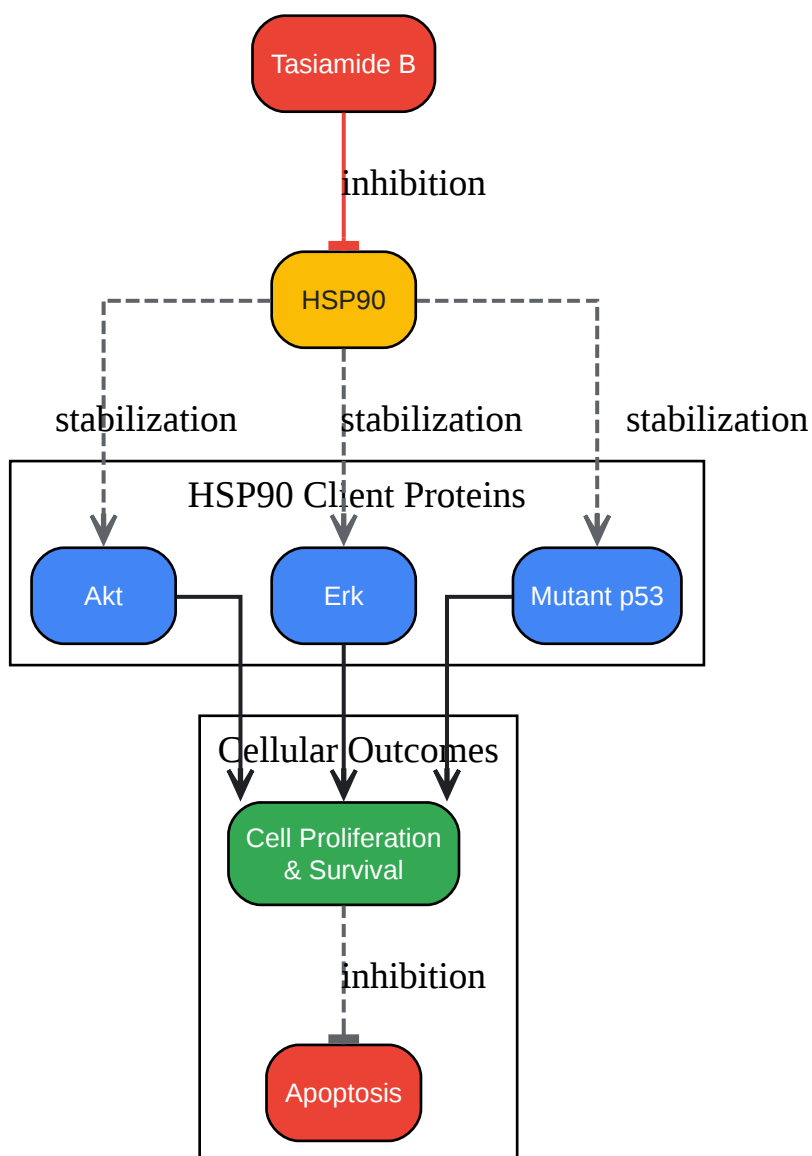
Cytotoxicity

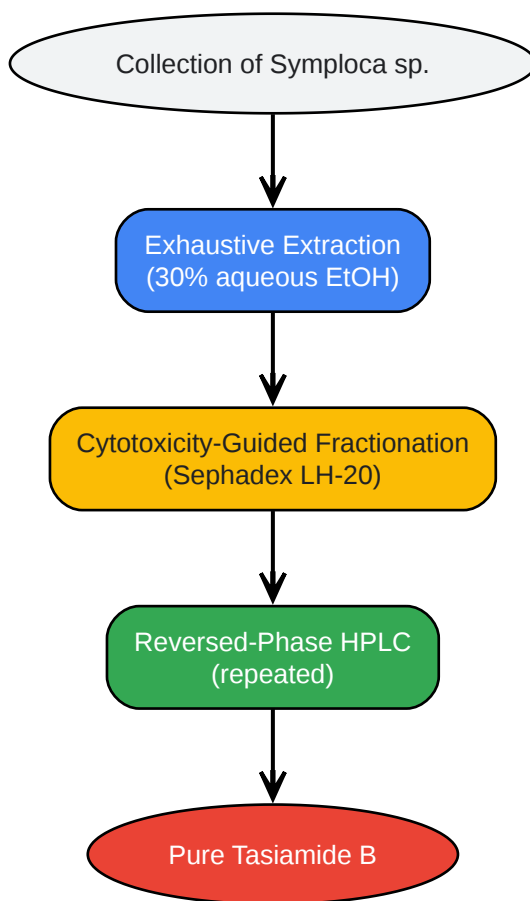
Cell Line	Cancer Type	IC50 (μM)	Source
KB	Human Nasopharyngeal Carcinoma	0.8	[1] [2] [7]
A549	Human Non-small Cell Lung Cancer	Moderate activity (specific IC50 not provided)	[8]

Proposed Mechanism of Action 1: BACE1 Inhibition

Tasiamide B has been investigated as a potential inhibitor of BACE1, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[\[5\]](#) BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques. By inhibiting BACE1, **Tasiamide B** could potentially reduce Aβ production, offering a therapeutic strategy for Alzheimer's disease.







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